硫喹那哌非尔二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioquinapiperifil dihydrochloride is a potent, selective PDE-5 inhibitor . It shows a significant increase in cyclic GMP at 10 μM .

Synthesis Analysis

The synthesis of piperazine derivatives, which Thioquinapiperifil dihydrochloride is likely a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

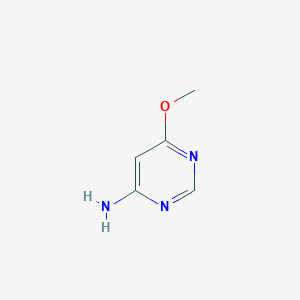

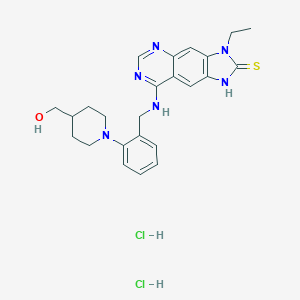

The molecular formula of Thioquinapiperifil dihydrochloride is C24H30Cl2N6OS . The average mass is 521.506 Da . The molecular structure of Thioquinapiperifil dihydrochloride is complex, with multiple nitrogen, oxygen, and sulfur atoms, which likely contribute to its biological activity .

科学研究应用

Phosphodiesterase-5 (PDE-5) Inhibition

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5), with an IC50 of 0.074 nM . PDE-5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Sexual Enhancement Study

Thioquinapiperifil dihydrochloride has been used in sexual enhancement studies . This is due to its PDE-5 inhibitory activity, which can enhance erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

Dietary Supplements

Thioquinapiperifil dihydrochloride can be found in dietary supplements . This is likely due to its potential benefits in sexual enhancement.

Platelet Aggregation Inhibition

In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner . This suggests potential applications in the prevention or treatment of thrombotic disorders.

Metabolic Profiling

Thioquinapiperifil dihydrochloride has been used in metabolic profiling studies . Liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) was conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil .

Toxicology Evaluation

The metabolites identified from the metabolic profiling of Thioquinapiperifil dihydrochloride may be useful for evaluating its toxicology . This knowledge can be applied to related forensic cases.

作用机制

Target of Action

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride prevents the breakdown of cGMP, leading to prolonged muscle relaxation .

Mode of Action

As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Thioquinapiperifil dihydrochloride is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride allows cGMP to remain active for longer, leading to prolonged muscle relaxation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of Thioquinapiperifil dihydrochloride’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner .

Action Environment

The action of Thioquinapiperifil dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

安全和危害

属性

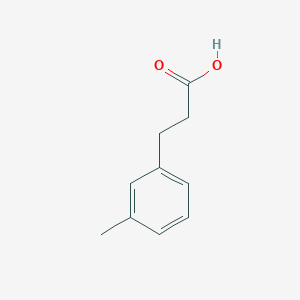

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNFHIWAHNADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioquinapiperifil dihydrochloride | |

CAS RN |

204077-66-7 |

Source

|

| Record name | Thioquinapiperifil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。